molecular formula C8H6FNO5 B1456378 Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate CAS No. 850335-27-2

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate

Cat. No.: B1456378
CAS No.: 850335-27-2
M. Wt: 215.13 g/mol
InChI Key: HDTDTXWOEWTBQV-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5. It is a derivative of benzoic acid, featuring a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-fluoro-4-hydroxybenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-nitrobenzoate
  • Methyl 3-fluoro-4-nitrobenzenecarboxylate
  • Methyl 4-chloro-3-nitrobenzoate

Uniqueness

Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 3-fluoro-4-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTDTXWOEWTBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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